1-amino-N-methylcyclohexanecarboxamide
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Overview
Description
1-Amino-N-methylcyclohexanecarboxamide is an organic compound with the molecular formula C8H16N2O It is a derivative of cyclohexane, featuring an amino group and a carboxamide group attached to the cyclohexane ring
Preparation Methods
1-Amino-N-methylcyclohexanecarboxamide can be synthesized through a two-step reaction process:
Reaction of Cyclohexanone with Methyl Isocyanate: Cyclohexanone reacts with methyl isocyanate to form N-methylcyclohexanecarboxamide.
Amination: The N-methylcyclohexanecarboxamide is then reacted with ammonia to yield this compound.
Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-Amino-N-methylcyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the carboxamide group to an amine, using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups under specific conditions.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-Amino-N-methylcyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-amino-N-methylcyclohexanecarboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways depend on the context of its use, such as in medicinal chemistry or biochemical research .
Comparison with Similar Compounds
1-Amino-N-methylcyclohexanecarboxamide can be compared with similar compounds like:
- 1-Amino-N-ethylcyclohexanecarboxamide
- 1-Amino-N-propylcyclohexanecarboxamide
These compounds share a similar cyclohexane backbone but differ in the substituents attached to the amino and carboxamide groups.
Properties
IUPAC Name |
1-amino-N-methylcyclohexane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-10-7(11)8(9)5-3-2-4-6-8/h2-6,9H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FALQUGITXCDROJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1(CCCCC1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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